(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate
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Overview
Description
(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate is a complex organic compound that combines a pyridine ring with a chromene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate typically involves multi-step organic reactions. One common method involves the esterification of 3,6-dichloropyridine-2-carboxylic acid with 2H-chromene-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. Pathways involved may include signal transduction, metabolic pathways, or gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
(2-chloropyridin-3-yl)methyl-2-(6-chloro-9H-carbazol-2-yl)propanamide: Similar in structure but with different substituents on the pyridine ring.
N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine: Contains a pyridine ring with different functional groups.
Uniqueness
(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate is unique due to its combination of a pyridine ring with a chromene moiety, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C16H11Cl2NO3 |
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Molecular Weight |
336.2 g/mol |
IUPAC Name |
(3,6-dichloropyridin-2-yl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C16H11Cl2NO3/c17-12-5-6-15(18)19-13(12)9-22-16(20)11-7-10-3-1-2-4-14(10)21-8-11/h1-7H,8-9H2 |
InChI Key |
KQTSYRXCZBALDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2O1)C(=O)OCC3=C(C=CC(=N3)Cl)Cl |
Origin of Product |
United States |
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